5-{[4-(furan-2-carbonyl)piperazin-1-yl](4-methylphenyl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic molecule that features a combination of several functional groups, including a furan ring, a piperazine ring, a triazole ring, and a thiazole ring. This unique structure makes it an interesting subject for research in various scientific fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multiple steps, starting with the preparation of the individual components. The furan-2-carbonyl group can be introduced through a Friedel-Crafts acylation reaction, while the piperazine ring can be synthesized via a cyclization reaction involving ethylenediamine and a suitable dihalide. The triazole and thiazole rings are often formed through cyclization reactions involving hydrazine derivatives and thiourea, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
The compound 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of multi-functionalized heterocycles.
Biology
In biology, the compound is investigated for its potential as a bioactive molecule. Its various functional groups allow it to interact with different biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for the development of new drugs.
Industry
In industry, the compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to serve as a building block for the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s various functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other multi-functionalized heterocycles, such as:
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- Benzofuran derivatives
- Indole derivatives
Uniqueness
What sets 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol apart is its unique combination of functional groups, which allows it to interact with a wide range of biological targets
Properties
IUPAC Name |
furan-2-yl-[4-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methylphenyl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-14-4-6-15(7-5-14)17(18-20(28)26-21(30-18)22-13-23-26)24-8-10-25(11-9-24)19(27)16-3-2-12-29-16/h2-7,12-13,17,28H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMBTJXQSULXTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.